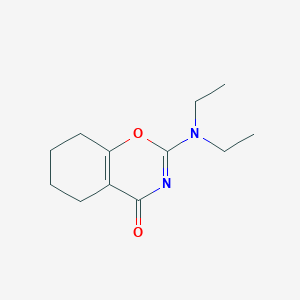![molecular formula C5H5Cl2NOS B14392170 Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- CAS No. 89972-72-5](/img/structure/B14392170.png)
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a hydroxylamine group attached to a thienyl ring substituted with two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- typically involves the reaction of hydroxylamine with a suitable thienyl derivative. One common method is the reaction of 2,5-dichlorothiophene with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is often exploited in synthetic chemistry to form new bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine: A simpler analog without the thienyl substitution.
Oximes: Compounds formed by the reaction of hydroxylamine with aldehydes or ketones.
Hydrazones: Formed by the reaction of hydrazine with carbonyl compounds.
Uniqueness
Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- is unique due to the presence of the 2,5-dichlorothienyl group, which imparts distinct reactivity and properties compared to simpler hydroxylamine derivatives
Propriétés
Numéro CAS |
89972-72-5 |
|---|---|
Formule moléculaire |
C5H5Cl2NOS |
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
O-[(2,5-dichlorothiophen-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H5Cl2NOS/c6-4-1-3(2-9-8)5(7)10-4/h1H,2,8H2 |
Clé InChI |
PCQFZELISBNYCU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1CON)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
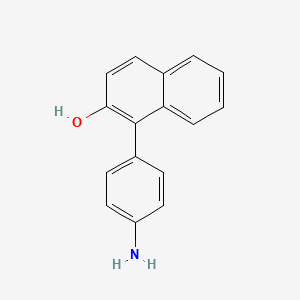
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
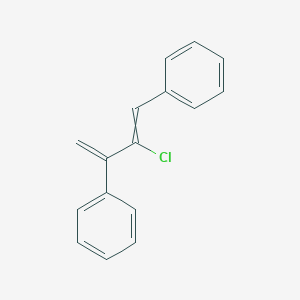
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)

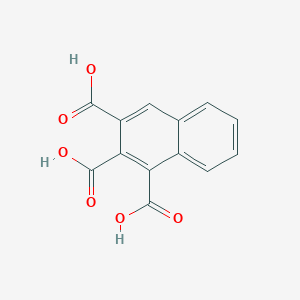

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
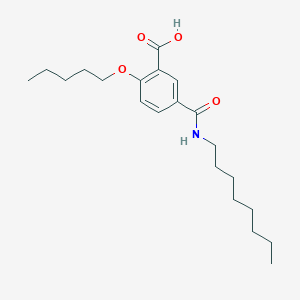

![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
